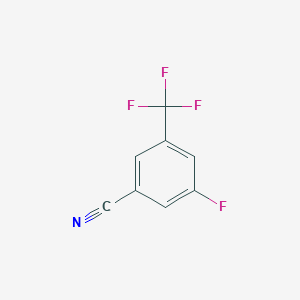

3-Fluoro-5-(trifluoromethyl)benzonitrile

Description

Contemporary Significance of Fluorine in Organic Synthesis and Biomedical Science

The introduction of fluorine atoms into organic molecules is a powerful and widely utilized strategy in modern chemistry. wikipedia.orgalfa-chemistry.com The C-F bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules. mdpi.com The trifluoromethyl (-CF3) group, in particular, is highly valued for its unique electronic properties and steric profile. mdpi.comwikipedia.org It is strongly electron-withdrawing, which can significantly alter the acidity, basicity, and reactivity of nearby functional groups. wikipedia.org

In biomedical science, the presence of fluorine or trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov These groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. alfa-chemistry.commdpi.com Furthermore, their lipophilicity can improve a compound's ability to permeate cell membranes, a crucial factor for bioavailability. alfa-chemistry.commdpi.com Consequently, an estimated 20% of all pharmaceutical products contain fluorine, including blockbuster drugs like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.orgwikipedia.org

Research Context of 3-Fluoro-5-(trifluoromethyl)benzonitrile as a Key Synthetic Intermediate

Within this context, this compound serves as a high-value building block. chemimpex.com Its structure is particularly noteworthy: the fluorine atom and the trifluoromethyl group at the meta-positions of the benzonitrile (B105546) create a unique electronic environment on the aromatic ring. Both are strong electron-withdrawing groups, which enhances the electrophilicity of the aromatic ring and influences the reactivity of the nitrile group.

This compound is extensively used as a starting material or key intermediate in the synthesis of a wide range of target molecules. chemimpex.com It is a crucial component in the development of new pharmaceuticals, especially in the fields of oncology and for metabolic disorders. chemimpex.comcoompo.com For instance, it is a documented reagent in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for the treatment of high cholesterol. coompo.com Additionally, its structural motifs are incorporated into advanced agrochemicals, such as novel herbicides and pesticides, where the fluorinated groups contribute to enhanced potency and selectivity. chemimpex.com The stability and defined reactivity of this compound make it a reliable and versatile tool for chemists engaged in complex organic synthesis. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNUKEDZAYOEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333878 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149793-69-1 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Regioselective Functionalization of Fluorinated Aromatic Systems

The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile (B105546) ring dictates the regioselectivity of substitution reactions. These electron-withdrawing groups activate the aromatic ring towards certain transformations while directing incoming reagents to specific positions.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Benzonitrile Derivatives

The electron-deficient nature of the aromatic ring in 3-Fluoro-5-(trifluoromethyl)benzonitrile, enhanced by the cumulative inductive effects of the fluorine, trifluoromethyl, and nitrile moieties, renders it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is the primary site of substitution.

Research on the closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides a strong model for the expected reactivity of this compound. In such systems, the fluorine atom is readily displaced by a variety of nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups.

A range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can be employed to displace the fluorine atom, leading to a diverse array of substituted benzonitrile derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction conditions typically involve a base and a suitable solvent, with heating often required to drive the reaction to completion.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | KOH, MeOH, reflux | 3-Methoxy-5-(trifluoromethyl)benzonitrile | 85 |

| Ethanol | KOH, EtOH, reflux | 3-Ethoxy-5-(trifluoromethyl)benzonitrile | 88 |

| Phenol | K2CO3, DMF, 100 °C | 3-Phenoxy-5-(trifluoromethyl)benzonitrile | 92 |

| Thiophenol | K2CO3, DMF, 100 °C | 3-(Phenylthio)-5-(trifluoromethyl)benzonitrile | 95 |

| Pyrrolidine | K2CO3, DMF, 100 °C | 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzonitrile | 91 |

This table is illustrative and based on the reactivity of the analogous 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgbeilstein-journals.orgnih.gov

Electrophilic Introduction of Halogens and Alkyl Groups on Fluorinated Scaffolds

Electrophilic aromatic substitution on the this compound ring is challenging due to the deactivating nature of all three substituents. The trifluoromethyl and nitrile groups are strong deactivators and meta-directors, while the fluorine atom is a deactivating ortho-, para-director. vanderbilt.edulibretexts.org

When considering the directing effects, the positions ortho and para to the fluorine (positions 2, 4, and 6) and the positions meta to the trifluoromethyl and nitrile groups (positions 2 and 6 relative to CF3, and 2 and 4 relative to CN) are the potential sites of substitution. The cumulative deactivation of the ring makes harsh reaction conditions necessary for electrophilic substitution to occur. The regiochemical outcome will be determined by the interplay of the directing effects of the substituents. Generally, the directing effect of the fluorine atom would favor substitution at the 2, 4, and 6 positions, while the meta-directing influence of the CF3 and CN groups would also favor the 2 and 4 positions. Therefore, electrophilic attack is most likely to occur at the 2 and 4 positions, with the potential for a mixture of products.

Metalation and Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions and directed metalation offer powerful alternatives for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Processes (e.g., Palladium-Mediated Transformations)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are well-established methods for the formation of C-C and C-N bonds, respectively. rsc.org While aryl fluorides are generally less reactive than other aryl halides in these transformations, the presence of activating electron-withdrawing groups can facilitate the reaction.

In the context of this compound, the fluorine atom can potentially be replaced by various groups using palladium catalysis. For a Suzuki-Miyaura coupling, a boronic acid or its ester would be reacted in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, a Buchwald-Hartwig amination would involve the reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 3-Aryl-5-(trifluoromethyl)benzonitrile |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-(Dialkylamino)-5-(trifluoromethyl)benzonitrile |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The fluorine atom is known to be a modest directing group for metalation, facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. researchgate.netunblog.fr

In this compound, the fluorine atom can direct lithiation to the C-2 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position. This strategy offers a complementary approach to electrophilic aromatic substitution, providing access to isomers that may not be obtainable through other methods.

Nitrile Group Transformations in Fluorinated Benzonitriles

The nitrile group in this compound is a versatile functional handle that can be transformed into other valuable functionalities, such as carboxylic acids and amines.

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. askfilo.com This can be achieved under either acidic or basic conditions. For instance, heating this compound with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521), will yield 3-fluoro-5-(trifluoromethyl)benzoic acid. chemicalbook.com

Alternatively, the nitrile group can be reduced to a primary amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting 3-fluoro-5-(trifluoromethyl)benzylamine (B121493) is a valuable intermediate for further synthetic modifications.

Selective Reduction and Oxidation Reactions

Selective transformations of the nitrile and trifluoromethyl groups are crucial for elaborating the core structure of this compound.

Selective Reduction:

The selective reduction of the nitrile group in the presence of the trifluoromethyl group is a key transformation. While specific documented examples for the selective reduction of this compound to the corresponding benzylamine (B48309) are not extensively detailed in publicly available literature, general methodologies for the reduction of aromatic nitriles can be applied. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere are standard procedures. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical to prevent defluorination or reduction of the trifluoromethyl group.

For instance, the reduction of a related compound, 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, to 3-fluoro-5-(trifluoromethyl)phenylamine is achieved through catalytic hydrogenation with palladium on charcoal, indicating that the trifluoromethyl group is stable under these conditions. It is plausible that similar conditions could be optimized for the selective reduction of the nitrile in this compound.

Alternatively, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid can also effect the reduction of the nitrile to a primary amine. Careful control of stoichiometry and temperature is necessary to achieve selectivity.

Selective Oxidation:

The oxidation of the trifluoromethyl group on the benzonitrile ring is a challenging transformation due to the high stability of the C-F bonds. Direct oxidation of the trifluoromethyl group is generally not a feasible synthetic strategy under standard laboratory conditions. Instead, synthetic equivalents or alternative synthetic routes are typically employed if an oxidized functional group is desired at this position.

However, the nitrile group can be hydrolyzed to a carboxylic acid. A patent for the synthesis of azaindole derivatives describes a general procedure for the hydrolysis of a nitrile function to the corresponding carboxylic acid using sodium hydroxide in aqueous dioxane at reflux. This suggests that this compound could be converted to 3-fluoro-5-(trifluoromethyl)benzoic acid under similar conditions.

Derivatization for Heterocyclic Annulation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications. chemicalbook.com

Pyrimidine (B1678525) Synthesis:

The compound is utilized in the preparation of substituted pyrimidines with dithioacetals that exhibit antimicrobial activity. chemicalbook.comchemdad.com While the specific reaction schemes are not detailed in readily available literature, a common method for pyrimidine synthesis from benzonitriles involves the condensation with a suitable three-carbon component, such as a β-dicarbonyl compound or its equivalent, in the presence of a base. The electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound would activate the nitrile group towards nucleophilic attack, facilitating the initial condensation step.

Triazole Synthesis:

This benzonitrile derivative is also a key intermediate in the synthesis of heterocyclic cholesteryl ester transfer protein (CETP) inhibitors. chemicalbook.comgoogle.com Patent literature describes the synthesis of complex triazole-containing molecules where the 3-fluoro-5-(trifluoromethyl)phenyl moiety is incorporated. While the patent does not explicitly start from the benzonitrile, the synthesis of related triazoles often involves the reaction of a nitrile with hydrazine (B178648) or its derivatives to form an amidine, which then undergoes cyclization.

The general synthetic utility for heterocyclic synthesis is further highlighted by the use of 3-fluoro-5-(trifluoromethyl)phenylamine, which can be derived from the corresponding nitro compound, in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. This transformation demonstrates the feasibility of introducing nitrogen-containing heterocycles onto the 3,5-disubstituted phenyl ring.

Tandem and Cascade Reactions in the Synthesis of Complex Fluorinated Molecules

While specific tandem or cascade reactions commencing directly from this compound are not prominently reported, its structural motifs are found in complex molecules synthesized through such elegant strategies. The principles of tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are increasingly applied to the synthesis of complex fluorinated molecules to enhance efficiency.

For example, the synthesis of complex heterocyclic structures often involves intramolecular cyclizations that can be designed as part of a tandem sequence. A plausible, though not explicitly documented, strategy could involve the initial derivatization of the nitrile group of this compound to an intermediate that can undergo a subsequent intramolecular cyclization. For instance, conversion of the nitrile to an amidine or a related functional group could set the stage for a tandem reaction with a bifunctional reagent to construct a fused heterocyclic system.

The development of novel cascade reactions is a vibrant area of research in fluorine chemistry. Given the importance of the 3-fluoro-5-(trifluoromethyl)phenyl moiety in bioactive molecules, it is anticipated that future synthetic innovations will feature this compound as a key starting material in the design of novel tandem and cascade reaction sequences for the efficient assembly of complex fluorinated targets.

Mechanistic Investigations of Reactivity and Selectivity

Electronic and Steric Effects of Fluorine and Trifluoromethyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in 3-Fluoro-5-(trifluoromethyl)benzonitrile is profoundly influenced by the strong electron-withdrawing nature of the fluorine, trifluoromethyl (CF3), and nitrile (CN) groups. Both fluorine and the trifluoromethyl group exert powerful inductive effects (-I) due to the high electronegativity of fluorine atoms. This electron withdrawal deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions sluggish compared to benzene. libretexts.org

The fluorine atom, while inductively withdrawing, can also exert a modest resonance effect (+R) by donating a lone pair of electrons to the aromatic system. This effect preferentially directs incoming electrophiles to the ortho and para positions. researchgate.netcsbsju.edu However, in this compound, the positions ortho and para to the fluorine are also meta to the strongly deactivating trifluoromethyl and nitrile groups. The trifluoromethyl group is a powerful meta-director due to its strong electron-withdrawing properties. libretexts.org The interplay of these directing effects is complex, and the ultimate regioselectivity of electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile.

Sterically, the fluorine atom is relatively small and is not expected to significantly hinder the approach of reagents. The trifluoromethyl group, while larger, is also not considered to be exceptionally bulky.

Reaction Kinetic and Thermodynamic Studies

A thorough search of scientific databases reveals a lack of specific kinetic and thermodynamic studies for reactions involving this compound. To date, no detailed reports on reaction rates, activation energies, or the thermodynamic parameters for transformations of this compound have been published. Such studies would be invaluable for optimizing reaction conditions and for gaining a deeper understanding of the transition states involved in its chemical conversions.

Intramolecular and Intermolecular Interactions in Reaction Pathways

The presence of highly electronegative fluorine atoms in this compound suggests the potential for significant intramolecular and intermolecular interactions. Intramolecularly, repulsive electrostatic interactions between the electron-rich fluorine of the C-F bond and the fluorine atoms of the CF3 group could influence the conformational preferences of the molecule.

Intermolecularly, the fluorine and nitrile functionalities can participate in non-covalent interactions such as dipole-dipole interactions and potentially weak hydrogen bonding with suitable donor molecules. researchgate.net These interactions can play a crucial role in the solvation of the molecule and in the stabilization of transition states in solution-phase reactions. However, specific studies detailing these interactions for this compound in reaction pathways are not currently available.

Theoretical Frameworks for Predicting Regioselectivity and Stereoselectivity (e.g., Molecular Electron Density Theory)

Modern computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules. Molecular Electron Density Theory (MEDT) is one such framework that analyzes the changes in electron density during a reaction to understand and predict chemical reactivity. encyclopedia.pubeuropa.eu MEDT has been successfully applied to a wide range of reactions, including cycloadditions and nucleophilic substitutions, to rationalize regioselectivity and stereoselectivity. mdpi.comrsc.org

While MEDT could be a powerful tool to predict the regioselectivity of, for example, nucleophilic aromatic substitution or cycloaddition reactions involving this compound, no such theoretical studies have been published for this specific compound. The application of MEDT would provide valuable insights into the electronic structure of the transition states and would help in predicting the most likely reaction outcomes. Similarly, other computational approaches, such as machine learning models, are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgresearchgate.net

C-F Bond Activation and Functionalization Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation and functionalization represent a significant challenge. rsc.org Research in this area is highly active, with various methods being developed for the selective transformation of C-F bonds, particularly in trifluoromethylarenes. nih.govrsc.org These methods often involve transition-metal catalysis or the use of strong Lewis acids to facilitate C-F bond cleavage. baranlab.orgrsc.org

In the context of this compound, both the aryl C-F bond and the C-F bonds of the trifluoromethyl group are potential sites for activation. The mechanisms of these transformations are diverse and can involve oxidative addition to a metal center, fluoride (B91410) abstraction by a Lewis acid, or single-electron transfer processes. While general mechanisms for C-F bond activation in fluoroaromatic compounds are known, specific mechanistic studies on this compound are absent from the literature. Research in this area would be crucial for developing novel synthetic methodologies to modify this compound and its derivatives.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of organic molecules, including fluorinated benzonitriles. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT methods can determine the electron density of a molecule, from which numerous properties can be derived. For 3-Fluoro-5-(trifluoromethyl)benzonitrile, DFT calculations are instrumental in understanding how the strongly electronegative fluorine atom and trifluoromethyl (-CF3) group influence the electron distribution within the benzene (B151609) ring and the reactivity of the nitrile (-CN) group.

Key applications of DFT for this molecule include:

Molecular Orbital Analysis: DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity in various chemical reactions, including cycloadditions and nucleophilic or electrophilic substitutions. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would highlight the negative potential around the nitrile nitrogen and fluorine atoms and positive potential on the hydrogen atoms of the aromatic ring.

Reaction Energy Calculations: DFT is employed to calculate the thermodynamics of chemical reactions. For instance, in studies of C-CN bond activation by transition metal complexes, DFT can determine the Gibbs free energy change (ΔG) for the reaction of substituted benzonitriles. utexas.eduutexas.edu Such calculations have shown that electron-withdrawing groups, like the fluoro and trifluoromethyl groups present in this molecule, can stabilize the products of oxidative addition, thereby influencing the reaction equilibrium. utexas.edu

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov Computational methods, particularly DFT, have become indispensable for predicting ¹⁹F NMR chemical shifts, aiding in the assignment of complex spectra and verification of structures. researchgate.netresearchgate.net

The standard approach involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a DFT functional (e.g., B3LYP, ωB97XD). nih.govrsc.org

Magnetic Shielding Calculation: The isotropic magnetic shielding tensors (σ) are calculated for each fluorine nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts (δ) using a reference compound, typically through a linear scaling approach to correct for systematic errors in the calculation. nih.gov The formula used is often: δ_pred = (σ_ref - σ_calc) / m where σ_ref is the shielding constant of the reference, σ_calc is the calculated shielding of the nucleus of interest, and m is the slope from a linear correlation.

Studies on a wide range of fluorinated aromatic compounds have demonstrated the accuracy of this approach. For example, calculations using the B3LYP functional with the 6-31+G(d,p) basis set have been shown to predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.1 ppm. nih.gov This level of accuracy is often sufficient to distinguish between isomers and assign specific resonances in molecules containing multiple, distinct fluorine environments, such as the single fluorine and the -CF3 group in this compound.

| Computational Method | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

|---|---|---|---|

| B3LYP | 6-31G | 4.0 | 28.0 |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 |

This table presents a summary of the accuracy of DFT methods for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, based on data from related studies. The values demonstrate how the choice of basis set impacts the precision of the predictions. nih.gov

Elucidation of Reaction Mechanisms and Transition State Geometries

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS) geometries that connect them. For reactions involving this compound, this approach can provide insights into reaction feasibility, kinetics, and selectivity.

For example, in the context of [3+2] cycloaddition reactions where substituted benzonitriles act as reactants, DFT calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and predict regioselectivity. researchgate.netmdpi.com By calculating the activation energies (the energy difference between the reactants and the transition state), researchers can determine the most favorable reaction pathway. mdpi.com Computational studies on the cycloaddition of benzonitrile (B105546) oxide with various alkenes have shown that such reactions proceed through a one-step, asynchronous transition state. researchgate.net Similar methodologies could be applied to predict how the electronic properties of the fluoro and trifluoromethyl substituents in this compound would influence its reactivity in analogous transformations.

Analysis of Non-Covalent Interactions Involving Fluorine

Non-covalent interactions are critical in determining the structure and properties of molecules in condensed phases and biological systems. While covalently-bound fluorine is often considered a weak hydrogen bond acceptor, it can participate in a variety of other significant non-covalent interactions, including halogen bonds, dipole-dipole interactions, and π-stacking. nih.govresearchgate.net

Computational analysis is essential for characterizing these weak interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. rsc.org For this compound, theoretical studies can explore:

Intramolecular Interactions: The potential for interactions between the ortho-fluorine atom and the trifluoromethyl group with the nitrile moiety.

Intermolecular Interactions: How molecules of this compound might arrange in a crystal lattice or in solution. Studies on related fluorinated molecules have shown that interactions involving fluorine, such as C-F···π or halogen bonds, can play a structure-directing role. mdpi.comvu.nl The presence of both a single fluorine atom and a CF3 group provides multiple sites for such interactions, making computational analysis key to understanding its supramolecular chemistry.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics. stanford.edu For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing the rotational dynamics of its substituent groups.

Key areas of investigation using MD would include:

-CF3 Group Rotation: MD simulations can be used to calculate the rotational energy barrier of the trifluoromethyl group. This provides insight into its conformational preferences and the steric hindrance it imposes on neighboring molecules. Studies on related molecules like 1,3,5-tris(trifluoromethyl)benzene (B44845) have used computational methods to show that the rotation of -CF3 groups is nearly free. researchgate.net

Solvent Effects: By performing simulations in a solvent box (e.g., water, THF), MD can explore how solvent molecules arrange around the solute and influence its conformational behavior. osti.gov This is important for understanding the molecule's properties and reactivity in solution.

While extensive MD studies specifically on this compound are not widely published, simulations on simpler molecules like benzonitrile have provided deep insights into liquid structure and orientational dynamics, demonstrating the power of this technique. stanford.eduosti.gov

Synthetic Applications As Building Blocks for Advanced Chemical Entities

Precursors for Novel Fluorinated Heterocycles

The strategic placement of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a proven strategy for modulating the physicochemical and biological properties of molecules, such as metabolic stability and lipophilicity. chemimpex.comchemimpex.com 3-Fluoro-5-(trifluoromethyl)benzonitrile serves as an ideal starting material for introducing a fluorinated phenyl moiety into a variety of heterocyclic systems.

Pyrimidine (B1678525) rings are core structures in numerous biologically active compounds. The synthesis of pyrimidine derivatives often involves the condensation of a nitrile-containing compound with various amidines or other bifunctional reagents. General protocols for the single-step synthesis of pyrimidines describe the condensation of nitriles with N-vinyl or N-aryl amides, activated by agents like trifluoromethanesulfonic anhydride (B1165640). nih.gov

While specific literature detailing the direct use of this compound in these reactions is not prevalent, its chemical structure is well-suited for such transformations. The nitrile group can participate in nucleophilic addition and subsequent annulation to form the pyrimidine ring. The resulting pyrimidine derivatives would incorporate the 3-fluoro-5-(trifluoromethyl)phenyl group, a substituent known to enhance biological efficacy in both pharmaceutical and agrochemical contexts. nih.govijprs.com Research has demonstrated the successful synthesis of various novel trifluoromethyl-containing pyrimidine derivatives for evaluation as antifungal, insecticidal, and anticancer agents, underscoring the importance of this structural motif. nih.gov

Benzofurans and benzothiazoles are privileged heterocyclic scaffolds found in many natural products and synthetic drugs. nih.govajol.info The construction of these frameworks can be achieved through various synthetic strategies, including intramolecular cyclizations and cross-coupling reactions. Benzonitrile (B105546) derivatives can be utilized in transition-metal-catalyzed reactions to build these fused ring systems.

For instance, established methods for benzofuran (B130515) synthesis include the palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes, which proceeds through an intramolecular cyclization. organic-chemistry.org Similarly, benzothiazole (B30560) synthesis often involves the cyclization of thioamides or the reaction of 2-aminothiophenols with various reagents, including nitriles, under specific catalytic conditions. researchgate.net The this compound molecule can be envisioned as a precursor in multi-step sequences where the nitrile is transformed into a functional group that facilitates the final ring-closing step, thereby incorporating the fluorinated phenyl ring into the final benzofuran or benzothiazole structure.

The utility of this compound extends to the synthesis of more complex, polycyclic fused-ring systems. The development of scalable methods for creating trifluoromethylated imidazo-fused N-heterocycles using reagents like trifluoroacetic anhydride highlights the chemical accessibility of such structures. organic-chemistry.org

A notable example demonstrating the incorporation of a similar scaffold into a complex fused ring is found in patent literature concerning pharmaceutical intermediates. A process is described for preparing a complex cyclopenta[cd]indene derivative, where the closely related compound 3-fluoro-5-hydroxybenzonitrile (B1321932) is coupled with a fluorinated indenyl system in the presence of a base. google.com This reaction showcases how the 3-fluoro-benzonitrile moiety can be integrated into intricate, multi-ring frameworks that are central to the development of novel therapeutic agents. This illustrates the potential for this compound to be used in analogous synthetic strategies to build other novel fused-ring systems.

Scaffold Development in Agrochemical and Pharmaceutical Research

The incorporation of fluorine into active molecules is a cornerstone of modern agrochemical and pharmaceutical design, often leading to enhanced potency, selectivity, and metabolic stability. chemimpex.comchemimpex.com this compound is a critical intermediate in these sectors, serving as a foundational scaffold for building new active ingredients. nbinno.com

In agrochemical research, this compound is used in the formulation of next-generation herbicides and pesticides. chemimpex.comchemimpex.com The presence of the trifluoromethyl group, in particular, is linked to increased biological activity and efficacy in crop protection products. chemimpex.com

In the pharmaceutical industry, this compound is a key building block for a range of therapeutic agents, including anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com Its fluorinated structure enhances lipophilicity, which can improve a drug's ability to cross biological membranes, and can also increase metabolic stability by blocking sites susceptible to oxidative metabolism. chemimpex.com Researchers have utilized this compound in the design of potent enzyme inhibitors and other therapeutic agents, leveraging its unique properties to address various health challenges. chemimpex.com

| Application Area | Role of this compound | Key Benefits of Fluorination | Resulting Products |

|---|---|---|---|

| Pharmaceuticals | Key intermediate and building block chemimpex.com | Enhanced metabolic stability, increased lipophilicity, improved binding affinity chemimpex.com | Anti-cancer agents, anti-inflammatory drugs, enzyme inhibitors chemimpex.comchemimpex.com |

| Agrochemicals | Intermediate in synthesis pathways chemimpex.com | Increased biological activity, improved efficacy and selectivity chemimpex.com | Herbicides, pesticides chemimpex.comchemimpex.com |

Contributions to Materials Science and Organic Electronics

Beyond the life sciences, this compound is also employed in the field of materials science. The introduction of fluorine atoms into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and durability. chemimpex.comchemimpex.com This compound is applied in the creation of advanced materials, including high-performance polymers and specialized coatings that benefit from these enhanced characteristics, making them suitable for use in harsh environments. chemimpex.comchemimpex.com

Furthermore, this benzonitrile derivative contributes to the development of materials for organic electronics. It is used in the synthesis of fine chemicals for applications in printed circuit boards, semiconductors, flat panel displays, and other optoelectronic industries. made-in-china.com The unique electronic properties conferred by the fluoro and trifluoromethyl groups can be harnessed to create organic materials with tailored conductivity, stability, and performance characteristics essential for advanced electronic devices.

Environmental Transformation Pathways and Mechanistic Degradation Studies

Abiotic and Biotic Degradation Mechanisms of Fluorinated Aromatic Nitriles

The degradation of fluorinated aromatic nitriles in the environment can occur through both abiotic (non-biological) and biotic (biological) processes. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile (B105546) ring of 3-Fluoro-5-(trifluoromethyl)benzonitrile significantly influences its reactivity and susceptibility to degradation.

Abiotic Degradation: Abiotic degradation pathways for aromatic compounds include photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: Aromatic compounds can undergo photodegradation when exposed to sunlight. For instance, the irradiation of 3,5-diamino-trifluoromethyl-benzene at 310 nm leads to its defluorination to 3,5-diaminobenzoic acid through a nucleophilic substitution of fluoride (B91410) by water. nih.gov This suggests that similar photochemical processes could potentially contribute to the transformation of this compound in aquatic environments.

Hydrolysis: The nitrile group (-CN) of benzonitriles can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. Studies on the hydrolysis of benzonitriles in sulfuric acid solutions indicate that the reaction mechanism can be influenced by the nature of the substituents on the aromatic ring. nih.gov For this compound, the strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups would likely affect the rate and mechanism of hydrolysis of the nitrile function.

Biotic Degradation: Microbial degradation is a key process for the removal of organic pollutants from the environment. The biodegradation of aromatic nitriles can proceed via two primary enzymatic pathways. nih.govethz.ch

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group to a carboxylic acid and ammonia (B1221849).

Nitrile Hydratase and Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.

Research on an adapted activated sludge consortium demonstrated that benzonitrile degradation proceeded directly to benzoic acid and ammonia, suggesting a nitrilase-mediated pathway. nih.gov For fluorinated aromatic compounds, the position of the fluorine substituent can significantly impact the catabolism and may lead to the formation of dead-end metabolites rather than complete mineralization. doi.org In the case of trifluoromethyl-substituted benzoates, aerobic bacteria have been shown to metabolize these compounds, but the degradation can halt after the aromatic ring is cleaved, leading to the accumulation of a biochemically resistant trifluoromethyl-containing intermediate. nih.gov This suggests that while microorganisms may initiate the degradation of this compound, the trifluoromethyl group could pose a challenge to complete mineralization.

Persistence and Biodegradation Studies of Fluorinated Aromatic Nitriles

The persistence of a chemical in the environment is determined by its resistance to degradation. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts high thermal and chemical stability to fluorinated compounds, making them persistent.

Studies on poly- and perfluoroalkyl substances (PFAS) have shown that these compounds are exceptionally persistent in the environment. nih.gov While this compound is structurally different from PFAS, the presence of multiple fluorine atoms suggests a degree of recalcitrance. The trifluoromethyl group, in particular, is known for its stability and resistance to cleavage.

Biodegradation studies of fluorinated aromatic compounds often reveal that the degradation process is slower compared to their non-fluorinated counterparts. The persistence of precursors to perfluorinated carboxylates and sulfonates has been observed in groundwater and soil at sites impacted by aqueous film-forming foams (AFFF), indicating that polyfluorinated compounds can persist for long periods. nih.gov For example, oxyfluorfen, a herbicide containing a trifluoromethyl group, has been shown to persist in soil with a half-life ranging from 30 to 103 days. researchgate.net

Formation and Characterization of Environmentally Persistent Fluorinated Metabolites

The environmental transformation of fluorinated compounds does not always lead to complete mineralization. Often, intermediate metabolites are formed, which can be as or even more persistent and toxic than the parent compound.

In the biodegradation of trifluoromethyl-substituted benzoates, a key metabolite identified is a trifluoromethyl muconate semialdehyde, which was found to be resistant to further biochemical attack. nih.gov This highlights the potential for the formation of persistent fluorinated metabolites from the breakdown of compounds like this compound. The microbial metabolism of fluorinated drugs has also been shown to produce various fluorinated metabolites. doi.org

The characterization of these metabolites is crucial for a comprehensive environmental risk assessment. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying these transformation products.

Analytical Challenges in Environmental Monitoring of Organofluorine Compounds

The accurate detection and quantification of organofluorine compounds in complex environmental matrices such as water, soil, and biota present significant analytical challenges.

Sample Preparation: A critical step in the analysis is the extraction and purification of the target analytes from the sample matrix. This is necessary to remove interfering substances and concentrate the analytes to detectable levels. cdc.gov However, contamination can be an issue, for instance, from the use of nitrile gloves during sample handling. chromatographyonline.com

Detection Methods: A variety of analytical techniques are employed for the analysis of organofluorine compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a standard and highly sensitive method for detecting fluorinated residuals in various matrices. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, particularly for more volatile organofluorine compounds.

Ion-Selective Electrode (ISE): This method is primarily used for the determination of inorganic fluoride, which can be a product of organofluorine degradation. cdc.gov

Lack of Standards: A significant challenge in the analysis of novel or less-common organofluorine compounds is the lack of commercially available analytical standards. This makes the positive identification and accurate quantification of these compounds and their metabolites difficult.

Complex Matrices: Environmental samples are often complex mixtures of various organic and inorganic substances, which can interfere with the analysis and affect the accuracy of the results. arome-science.com

The table below summarizes some of the key analytical techniques used for monitoring organofluorine compounds.

| Analytical Technique | Abbreviation | Application | Strengths | Limitations |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Detection and quantification of a wide range of organofluorine compounds. | High sensitivity and selectivity. chromatographyonline.com | Matrix effects can suppress or enhance the signal. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile organofluorine compounds. | Good for separating complex mixtures. | Not suitable for non-volatile or thermally labile compounds. |

| Ion-Selective Electrode | ISE | Measurement of inorganic fluoride ions. | Relatively simple and inexpensive. cdc.gov | Only measures inorganic fluoride, not the parent organofluorine compound. |

Mechanistic Toxicology and Biochemical Interactions

Influence of Fluorine on Metabolic Stability and Biotransformation Pathways

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability. mdpi.com In 3-Fluoro-5-(trifluoromethyl)benzonitrile, both the single fluorine atom and the trifluoromethyl (-CF3) group play crucial roles in protecting the molecule from rapid metabolic degradation.

The carbon-fluorine (C-F) bond is exceptionally strong (approximately 109 kcal/mol), making it resistant to enzymatic cleavage. nih.govresearchgate.net This inherent stability means that metabolic oxidation at the fluorinated positions of the aromatic ring is significantly hindered. mdpi.com The trifluoromethyl group, in particular, is highly stable and often used to block a metabolic "soft spot" on a molecule, thereby reducing metabolic clearance and increasing the compound's half-life. mdpi.comwikipedia.org This group is exceptionally stable against chemical, thermal, and photochemical degradation. mdpi.com

While fluorination generally enhances metabolic stability, biotransformation is not always completely prevented. The primary routes of metabolism for such compounds typically involve enzymatic action on other, non-fluorinated parts of the molecule. However, in some cases, oxidative defluorination can occur, where cytochrome P450 enzymes mediate the hydroxylation of a fluorinated aromatic ring, leading to the release of a fluoride (B91410) ion and the formation of a phenol-like metabolite. nih.govhyphadiscovery.com The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This deactivation further contributes to the compound's metabolic robustness.

Table 1: Influence of Fluorine Moieties on Metabolic Properties

| Feature | Influence on this compound | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Enhanced | The high bond energy of the C-F bond in both the fluoro and trifluoromethyl groups makes them resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. mdpi.comnih.govmdpi.com |

| Biotransformation | Hindered Aromatic Oxidation | The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, making it less prone to oxidative metabolism. mdpi.com |

| Half-life | Potentially Increased | Blocking sites of metabolism is a common strategy to increase the in vivo half-life of a drug candidate. mdpi.com |

| Lipophilicity | Increased | Both fluorine and the -CF3 group increase the molecule's lipophilicity, which can facilitate passage through cellular membranes. mdpi.comchemimpex.comresearchgate.net |

Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

The unique electronic properties conferred by the fluorine and trifluoromethyl groups significantly influence how this compound interacts with biological targets such as enzymes and receptors. The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, but it possesses distinct steric and electronic properties that can modulate binding affinity and selectivity. wikipedia.org

The strong electronegativity of the fluorine substituents creates a polarized C-F bond, which can engage in specific, favorable interactions within a protein's binding pocket. nih.gov These can include dipole-dipole interactions and, in some contexts, weak hydrogen bonds with amide groups in the protein backbone. nih.gov The trifluoromethyl group, with its combination of high electronegativity and lipophilicity, can enhance binding affinity to biological targets. mdpi.com

For instance, related fluorinated benzonitrile (B105546) structures have been investigated as modulators of various receptors and enzymes. A derivative, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile, has been developed as a high-affinity radioligand for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), demonstrating that this core structure can effectively bind to G-protein-coupled receptors. nih.gov The nitrile group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the molecule's interaction profile. acs.orgnih.gov In the context of enzyme inhibition, fluorinated groups can be designed to act as mechanism-based inhibitors, where enzymatic processing of the inhibitor leads to the formation of a reactive species that covalently modifies the active site. researchgate.netnih.govnih.gov

Biochemical Impact on Cellular Signaling and Homeostasis

The interaction of this compound or its derivatives with specific biological targets can lead to downstream effects on cellular signaling pathways and the maintenance of homeostasis. As demonstrated by related compounds targeting the mGlu5 receptor, such interactions can modulate neuronal excitability. nih.gov The mGlu5 receptor is coupled to phospholipase C, and its activation or inhibition can influence intracellular calcium levels and other signaling cascades. nih.gov

Given that this compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer agents and agrochemicals, its ultimate biochemical impact is tied to the final molecule it helps create. chemimpex.comchemicalbook.com For example, if it were incorporated into a kinase inhibitor, it could disrupt phosphorylation cascades that are critical for cell proliferation, survival, and differentiation. The introduction of a trifluoromethyl group has been shown to enhance the anti-cancer activity of certain molecules by improving their ability to induce apoptosis and regulate the cell cycle. nih.gov The increased lipophilicity imparted by the fluorinated groups can also affect how the molecule partitions within cells and interacts with lipid membranes, potentially altering membrane-associated signaling events. mdpi.compsu.edu

Structure-Biological Activity Relationships at the Molecular Level

The biological activity of this compound is intrinsically linked to its specific substitution pattern. The relationship between the molecule's structure and its activity can be dissected by considering the contribution of each functional group.

Benzonitrile Scaffold : This provides the core aromatic structure, serving as a framework for the functional groups that interact with biological targets. mdpi.com

Nitrile Group (-CN) : This group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. It is a key pharmacophore in many biologically active compounds and can serve as a bioisostere for groups like carbonyls or halogens. acs.orgnih.gov

3-Fluoro Group : The placement of fluorine at the meta-position influences the electronic distribution of the ring. Its high electronegativity can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions with a target protein. acs.orgnih.gov

The combination of these groups creates a molecule with a specific electronic profile and shape that dictates its affinity and selectivity for particular biological targets. Altering the position of these substituents or replacing them with other groups would be expected to significantly change the compound's biological activity profile.

Table 2: Structure-Activity Relationship (SAR) Summary

| Structural Component | Position | Contribution to Biological Activity |

|---|---|---|

| Fluorine Atom | 3 | Modulates electronic properties of the aromatic ring; can participate in specific binding interactions (e.g., weak H-bonds, dipole interactions). nih.govacs.org |

| Trifluoromethyl Group | 5 | Increases lipophilicity, enhances metabolic stability, and can improve binding affinity through hydrophobic interactions. mdpi.comnih.govwechemglobal.com |

| Nitrile Group | 1 | Acts as a hydrogen bond acceptor and key pharmacophoric feature for target interaction. acs.orgnih.gov |

Q & A

Q. What are the key structural and physicochemical properties of 3-fluoro-5-(trifluoromethyl)benzonitrile relevant to its use in synthetic chemistry?

The compound (CAS 149793-69-1) has the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol . Its InChI key (1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H) reveals a benzonitrile backbone substituted with fluorine at position 3 and a trifluoromethyl group at position 4. The electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF₃) groups makes it a versatile intermediate for nucleophilic aromatic substitution or cross-coupling reactions. Stability under standard laboratory conditions is typical, but storage in inert atmospheres is recommended to prevent hydrolysis of the nitrile group .

Q. What are common synthetic routes to this compound?

A primary method involves direct fluorination of pre-functionalized aromatic precursors. For example:

- C–H lithiation : Selective iodination via lithiation of 4-fluoro-2-(trifluoromethyl)benzonitrile using LDA or PhLi, followed by iodine quenching, yields 3-iodo derivatives. Regioselectivity depends on the base (PhLi favors 3-iodo isomer, while LDA may produce 5-iodo byproducts) .

- Radiolabeling : For PET applications, nucleophilic substitution with ¹⁸F⁻ on nitro precursors (e.g., 3-fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) in DMSO at 150°C achieves radiochemical yields of 1.9–3.2 GBq .

Advanced Research Questions

Q. How can researchers optimize radiochemical yields and purity for ¹⁸F-labeled derivatives of this compound in PET imaging?

Key parameters include:

- Solvent and temperature : DMSO at 150°C maximizes radiochemical yield compared to acetonitrile or DMF .

- Purification : Reverse-phase HPLC with C18 columns removes unreacted ¹⁸F⁻ and byproducts.

- Stability testing : Monitor radiodefluorination in vivo using metabolite analysis (e.g., radio-HPLC of brain homogenates) to quantify free ¹⁸F⁻ release .

Q. What mechanisms underlie the in vivo radiodefluorination of [¹⁸F]SP203 (a derivative targeting mGluR5), and how can this be mitigated?

[¹⁸F]SP203 undergoes glutathionylation at the fluoromethyl group in rat brain, leading to ¹⁸F⁻ release. This is confirmed by:

- LC-MS/MS : Detection of S-glutathione (m/z 548) and N-acetyl-S-cysteine (m/z 404) conjugates in brain homogenates .

- Inhibitor studies : Disulfiram (CYP2E1 inhibitor) does not prevent defluorination, ruling out cytochrome P450 involvement.

Mitigation strategies : Modify the fluoromethyl group to reduce electrophilicity or use deuterated analogs to slow metabolic cleavage.

Q. How does this compound compare to other mGluR5 radioligands in PET imaging?

- 18F-SP203 : High specificity but suffers from defluorination.

- 11C-ABP688 : Shorter half-life (20 min vs. 110 min for ¹⁸F) limits imaging window.

- 18F-PEB/MTEB : Lower non-specific binding but reduced brain permeability.

Critical parameters : Lipophilicity (logP), binding affinity (Ki), and metabolic stability .

Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives of this compound?

- In situ spectroscopy : Use NMR/IR to monitor lithiation intermediates (e.g., 5-[Li] vs. 3-[Li] species) and adjust reaction kinetics .

- Base selection : PhLi favors thermodynamic control for 3-substitution, while LDA may require lower temperatures to suppress byproducts.

Q. How can polymorphic forms of derivatives (e.g., cyclopenta-indenyl analogs) impact pharmacological activity?

Polymorphs (e.g., 3-fluoro-5-(((1S,2aR)-1,3,3,4,4-pentafluoro-2a-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)-benzonitrile) may differ in solubility and crystal packing. Techniques include:

- PXRD and DSC : Characterize polymorph stability.

- Co-crystallization : Use excipients to stabilize the active form .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for nitrile stability.

- Analytical tools : Combine HPLC, LC-MS, and in situ spectroscopy for reaction monitoring.

- In vivo studies : Validate metabolite profiles using species-specific models (e.g., rat vs. primate) due to glutathione metabolism differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.